

Technical Guide: Synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

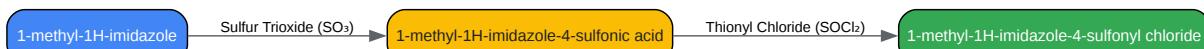
Compound Name: 1-methyl-1H-imidazole-4-sulfonyl chloride

Cat. No.: B161204

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview and detailed protocol for the synthesis of **1-methyl-1H-imidazole-4-sulfonyl chloride**, a key intermediate in pharmaceutical and agrochemical research. The synthesis is a two-step process commencing with the sulfonation of 1-methyl-1H-imidazole to yield 1-methyl-1H-imidazole-4-sulfonic acid, which is subsequently converted to the target sulfonyl chloride.


Chemical Properties and Data

The physical and chemical properties of the target compound, **1-methyl-1H-imidazole-4-sulfonyl chloride**, are summarized below.

Property	Value
Molecular Formula	C ₄ H ₅ CIN ₂ O ₂ S
Molecular Weight	180.61 g/mol
Appearance	White to off-white solid
Melting Point	88-91°C
Boiling Point (Predicted)	366.9 ± 15.0 °C
Density (Predicted)	1.60 ± 0.1 g/cm ³
Solubility	DMSO (Slightly)
CAS Number	137049-00-4

Synthesis Pathway

The overall synthesis pathway for **1-methyl-1H-imidazole-4-sulfonyl chloride** is depicted below. The process involves two primary chemical transformations: electrophilic sulfonation followed by chlorination.

[Click to download full resolution via product page](#)

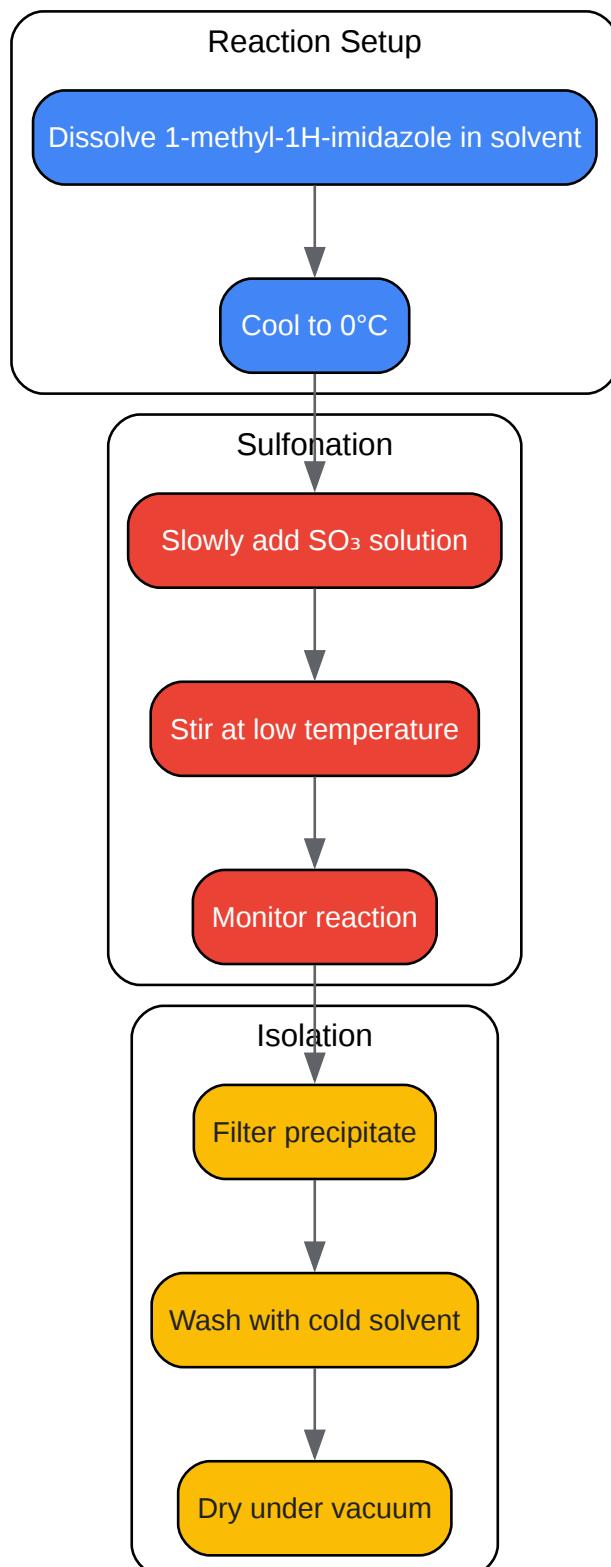
Caption: Overall synthesis scheme for **1-methyl-1H-imidazole-4-sulfonyl chloride**.

Experimental Protocols

The following sections provide detailed experimental procedures for the two key steps in the synthesis of **1-methyl-1H-imidazole-4-sulfonyl chloride**.

Step 1: Synthesis of 1-methyl-1H-imidazole-4-sulfonic acid

This procedure details the sulfonation of 1-methyl-1H-imidazole using sulfur trioxide.


Materials and Reagents:

Reagent	Molar Mass (g/mol)	Quantity	Moles
1-methyl-1H-imidazole	82.10	(Specify)	(Specify)
Sulfur Trioxide (SO ₃)	80.06	(Specify)	(Specify)
Inert Solvent (e.g., Dichloromethane)	-	(Specify)	-

Procedure:

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 1-methyl-1H-imidazole in an appropriate volume of a dry, inert solvent.
- Cool the solution to a specified low temperature (e.g., 0 °C) using an ice bath.
- Slowly add a solution of sulfur trioxide in the same inert solvent to the stirred solution of 1-methyl-1H-imidazole via the dropping funnel over a specified period. Maintain the reaction temperature below a certain threshold (e.g., 5 °C) throughout the addition.
- After the addition is complete, allow the reaction mixture to stir at the same low temperature for a specified duration.
- Monitor the reaction progress by a suitable analytical technique (e.g., TLC, NMR).
- Upon completion, the resulting precipitate of 1-methyl-1H-imidazole-4-sulfonic acid can be isolated by filtration.
- Wash the isolated solid with a cold, inert solvent and dry under vacuum to obtain the crude product. Further purification, if necessary, can be achieved by recrystallization.

Experimental Workflow for Step 1:

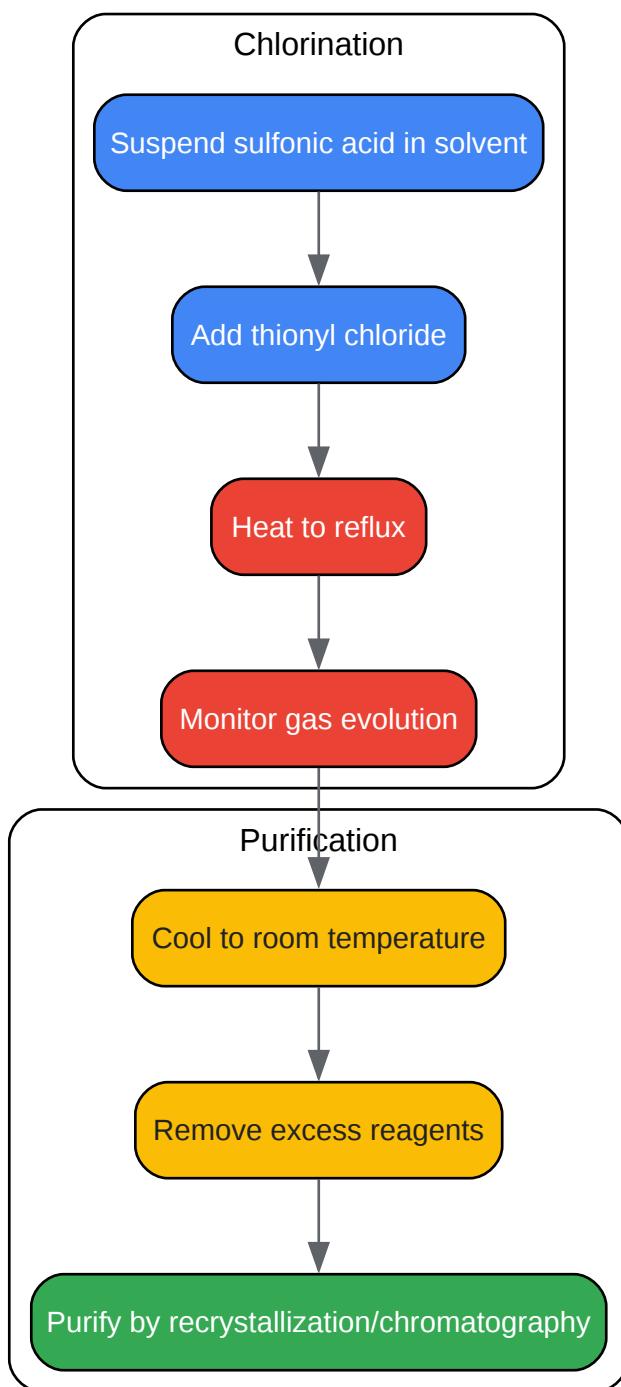
[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of 1-methyl-1H-imidazole-4-sulfonic acid.

Step 2: Synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride

This procedure outlines the conversion of 1-methyl-1H-imidazole-4-sulfonic acid to the corresponding sulfonyl chloride using thionyl chloride.

Materials and Reagents:


Reagent	Molar Mass (g/mol)	Quantity	Moles
1-methyl-1H-imidazole-4-sulfonic acid	162.17	(Specify)	(Specify)
Thionyl Chloride (SOCl ₂)	118.97	(Specify)	(Specify)
Catalytic amount of DMF (optional)	-	(Specify)	-
Inert Solvent (e.g., Toluene)	-	(Specify)	-

Procedure:

- In a flame-dried, round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 1-methyl-1H-imidazole-4-sulfonic acid in an inert solvent.
- Add an excess of thionyl chloride to the suspension. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.
- Heat the reaction mixture to reflux for a specified period. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).
- After the reaction is complete, cool the mixture to room temperature.

- Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator.
- The crude **1-methyl-1H-imidazole-4-sulfonyl chloride** can be purified by recrystallization from an appropriate solvent or by column chromatography.

Experimental Workflow for Step 2:

[Click to download full resolution via product page](#)

Caption: Workflow for the synthesis of **1-methyl-1H-imidazole-4-sulfonyl chloride**.

Safety Information

- 1-methyl-1H-imidazole: Corrosive and harmful if swallowed or in contact with skin.

- Sulfur Trioxide: Highly corrosive and reacts violently with water. Handle in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
- Thionyl Chloride: Corrosive, toxic, and reacts with water to release toxic gases. Handle in a fume hood with appropriate PPE.
- **1-methyl-1H-imidazole-4-sulfonyl chloride**: Causes burns and is harmful by inhalation, in contact with skin, and if swallowed.[\[1\]](#) Reacts with water, liberating toxic gas.[\[1\]](#)

Always consult the Safety Data Sheet (SDS) for each reagent before use and wear appropriate personal protective equipment, including safety glasses, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- To cite this document: BenchChem. [Technical Guide: Synthesis of 1-methyl-1H-imidazole-4-sulfonyl chloride]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b161204#1-methyl-1h-imidazole-4-sulfonyl-chloride-synthesis-protocol\]](https://www.benchchem.com/product/b161204#1-methyl-1h-imidazole-4-sulfonyl-chloride-synthesis-protocol)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com